2-Methylbenzofuran-7-carboxylic acid

説明

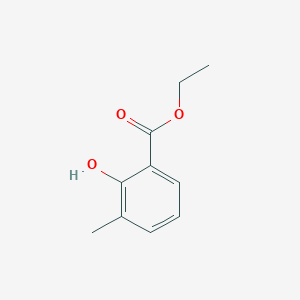

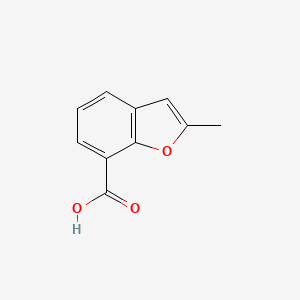

2-Methylbenzofuran-7-carboxylic acid is an organic compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 g/mol .

Synthesis Analysis

The synthesis of 2-Methylbenzofuran-7-carboxylic acid involves several steps. One method involves the use of potassium hydroxide and thionyl chloride in toluene for 3 hours under heating conditions . Another method involves a multi-step reaction with SOCl2 in toluene for 3 hours under heating conditions, followed by the addition of triethylamine in toluene for 1 hour at ambient temperature .Molecular Structure Analysis

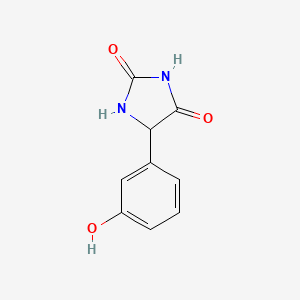

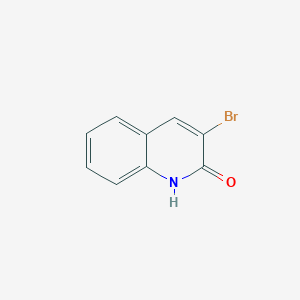

The molecular structure of 2-Methylbenzofuran-7-carboxylic acid consists of a benzofuran ring with a methyl group attached to the 2nd carbon and a carboxylic acid group attached to the 7th carbon.Chemical Reactions Analysis

The chemical reactions involving 2-Methylbenzofuran-7-carboxylic acid are complex and can involve multiple steps. For example, one reaction involves the use of potassium hydroxide in methanol and water for 3 hours under heating conditions . Another reaction involves the use of carbon disulfide and bromine at 0°C, followed by an alcoholic KOH solution .Physical And Chemical Properties Analysis

2-Methylbenzofuran-7-carboxylic acid is a solid substance with a molecular weight of 176.17 g/mol . The boiling point and other physical properties are not explicitly mentioned in the search results.科学的研究の応用

- Field : Medicinal Chemistry

- Application Summary : Benzofuran compounds have shown extraordinary inhibitory potency against a panel of human cancer cell lines . They are considered promising candidates for development as anticancer agents .

- Methods of Application : While the exact methods of application or experimental procedures are not specified, the research involves testing the inhibitory potency of benzofuran compounds against human cancer cell lines .

- Results : The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .

- Field : Medicinal Chemistry

- Application Summary : Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Methods of Application : The exact methods of application or experimental procedures are not specified, but the research involves testing the biological activities of benzofuran compounds .

- Results : Numerous studies have shown that most benzofuran compounds have strong biological activities .

Anticancer Therapeutic Potential

Antibacterial, Anti-oxidative, and Anti-viral Activities

- Field : Organic Chemistry

- Application Summary : The double decarboxylative coupling reaction between two molecules of carboxylic acids is an emerging area that has gained considerable attention . This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic, and stable starting materials .

- Methods of Application : The exact methods of application or experimental procedures are not specified, but the research involves the double decarboxylative coupling reactions of carboxylic acids .

- Results : This synthetic strategy has been highlighted as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

- Field : Medicinal Chemistry

- Application Summary : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

- Methods of Application : The exact methods of application or experimental procedures are not specified, but the research involves testing the biological activities of benzofuran compounds .

- Results : This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Double Decarboxylative Coupling Reactions

Antimicrobial Agents

- Field : Green Chemistry

- Application Summary : Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been used in the manufacture of a wide range of compounds . This has led to a shift in the chemical industry from traditional resources such as crude oil to biomass .

- Methods of Application : The exact methods of application or experimental procedures are not specified, but the research involves the manufacture and uses of furan platform chemicals .

- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

- Field : Medicinal Chemistry

- Application Summary : Benzofuran-based carboxylic acids have been evaluated for their anti-proliferative action against human breast cancer (MCF-7 and MDA-MB-231) cell lines .

- Methods of Application : The exact methods of application or experimental procedures are not specified, but the research involves testing the anti-proliferative action of benzofuran-based carboxylic acids against human breast cancer cell lines .

- Results : The derivatives showed variable inhibitions towards MCF-7 and MDA-MB-231 cell lines .

Furan Platform Chemicals

Anti-Proliferative Action Against Human Breast Cancer

Safety And Hazards

The safety data for 2-Methylbenzofuran-7-carboxylic acid indicates that it may cause harm if swallowed or if it comes into contact with the skin or eyes . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

特性

IUPAC Name |

2-methyl-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-5-7-3-2-4-8(10(11)12)9(7)13-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBDXRXVGUQZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297799 | |

| Record name | 2-methylbenzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenzofuran-7-carboxylic acid | |

CAS RN |

31457-07-5 | |

| Record name | 31457-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylbenzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。